N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide

Catalog No.
S996929
CAS No.
1138442-66-6
M.F
C11H13BrN2O2
M. Wt
285.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide

CAS Number

1138442-66-6

Product Name

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]propanamide

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-4-3-5-9(6-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)

InChI Key

BZHVFABXPWJRBK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)CBr

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)CBr

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is a synthetic organic compound notable for its unique molecular structure, which features a bromoacetyl group attached to an amino phenyl moiety. Its molecular formula is C11H13BrN2O2C_{11}H_{13}BrN_{2}O_{2}, and it has a molecular weight of approximately 285.14 g/mol . This compound is primarily utilized in chemical synthesis and biological research, particularly in the fields of medicinal chemistry and proteomics.

  • Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles such as amines or thiols, allowing for the formation of new derivatives.
  • Oxidation Reactions: The phenyl groups may undergo oxidation to yield corresponding quinones under specific conditions.
  • Reduction Reactions: The amide functional group can be reduced to an amine using reducing agents like lithium aluminum hydride .

These reactions highlight the compound's versatility for further chemical modifications and its potential applications in synthesizing more complex molecules.

Research indicates that N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exhibits various biological activities:

  • Antimicrobial Properties: Derivatives of this compound have shown promising results in antimicrobial assays, indicating potential use in treating infections.
  • Anticonvulsant Activity: Some derivatives have been investigated for their anticonvulsant effects, demonstrating significant potency against generalized seizures, surpassing standard drugs in preclinical models.
  • Antimalarial Activity: Compounds related to this structure have shown low-nanomolar activity against Plasmodium falciparum, suggesting their potential as antimalarial agents.
  • Anticancer

The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide typically involves:

  • Starting Materials: The reaction begins with 3-aminophenylpropanamide and bromoacetyl bromide.
  • Reaction Conditions: Controlled conditions such as temperature, solvent choice, and reagent concentrations are optimized to achieve higher yields and purity.
  • Spectroscopic Analysis: Various spectroscopic methods are employed to confirm the structure and purity of the synthesized compound .

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's utility in research.

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide has several applications:

  • Chemical Research: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biological Research: Employed in proteomics to study protein interactions and modifications.
  • Medicinal Chemistry: Investigated for potential therapeutic applications, including drug development and delivery systems.
  • Material Science: Utilized in developing new materials and chemical processes .

Interaction studies involving N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide focus on its binding affinity with proteins and enzymes. Research suggests that compounds with similar bromoacetyl functionalities often interact with target proteins through covalent modifications, influencing their biological activity. Understanding these interactions is crucial for elucidating the compound's role in various biological pathways and its potential as a drug candidate .

Several compounds share structural similarities with N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-{3-[(2-Chloroacetyl)amino]phenyl}propanamideChloroacetyl group instead of bromoacetylPotential anti-inflammatory propertiesDifferent halogen
N-{3-[(2-Iodoacetyl)amino]phenyl}propanamideIodoacetyl group instead of bromoacetylAntimicrobial activity reportedDifferent halogen
N-(4-Aminophenyl)-3-phenylpropanamideLacks bromoacetyl groupModerate anti-cancer propertiesSimpler structure
N-(4-(Bromobenzoyl)aminophenyl)-3-phenylpropanamideBenzoyl instead of bromoacetylAntimicrobial activity reportedDifferent acyl group

The unique combination of the bromoacetyl group and the specific amine structure in N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide may confer distinct reactivity and biological properties compared to these similar compounds.

The development of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide lies within the broader evolution of α-haloamide chemistry. α-Haloamides, first explored in the mid-20th century, gained prominence for their role in C–N, C–O, and C–S bond-forming reactions. The bromoacetyl group, a key feature of this compound, was historically recognized for its electrophilic reactivity, enabling covalent modifications of nucleophilic targets such as amines and thiols.

The synthesis of bromoacetamide derivatives, including this compound, emerged from efforts to design reagents for selective protein cross-linking. Early studies focused on optimizing bromoacetamide derivatives for biochemical applications, leading to the development of compounds like N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide, a positional isomer of the current compound. The 3-substituted variant was later synthesized to explore stereochemical and electronic effects on reactivity.

Significance in α-Haloamide Chemistry

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exemplifies the versatility of α-haloamides in organic and biochemical contexts. α-Haloamides are valued for their ability to participate in:

  • Catalytic Enantioselective Reactions: As demonstrated in asymmetric Mannich-type reactions, α-haloamides act as latent enolates, enabling stereoselective C–C bond formation without dehalogenation.
  • Radical-Mediated Transformations: Bromoacetamides undergo radical cyclization, as seen in domino bromo-cyclization pathways for synthesizing heterocyclic compounds.
  • Protein Modification: The bromoacetyl group selectively targets cysteine residues in proteins, facilitating site-specific cross-linking for structural and functional studies.

The compound’s bromine atom enhances electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. This reactivity is pivotal in its utility as a biochemical probe.

Nomenclature and Structural Classification

IUPAC Nomenclature and Synonyms

The compound is systematically named N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide, reflecting its substituents on the phenyl ring and propanamide backbone. Common synonyms include:

SynonymCAS NumberSource
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide1138443-00-1
3-[(2-Bromoacetyl)amino]phenyl propanamide

Structural Classification

The compound belongs to the following chemical classes:

  • Bromoacetamide Derivatives: Defined by the bromoacetyl (BrCH₂CO-) group.
  • Aromatic Amides: Features an amide bond (–CONH–) linked to a phenyl ring.
  • α-Haloamides: Characterized by the α-bromo substituent adjacent to the carbonyl group.

The phenyl ring’s 3-substitution pattern distinguishes it from positional isomers like the 4-substituted derivative.

Position within Bromoacetamide Derivatives

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide occupies a niche within the bromoacetamide family, which includes:

CompoundKey Structural FeaturesApplications
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide4-substituted phenyl ringProteomics, organic synthesis
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamideBulky phenyl substituentEnhanced steric control in reactions
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamideLinear propanamide chainBiochemical cross-linking

The 3-substitution on the phenyl ring influences electronic and steric properties, affecting reactivity compared to para-substituted analogs.

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exists as a crystalline solid at room temperature with a characteristic white to off-white appearance . The compound maintains stability under standard atmospheric conditions, exhibiting properties typical of bromoacetyl-containing organic molecules . Similar bromoacetyl derivatives have been reported to appear as solid crystalline materials with good stability profiles under ambient storage conditions [3] .

The molecular formula C₁₁H₁₃BrN₂O₂ corresponds to a molecular weight of 285.14 g/mol, which places it in the mid-range molecular weight category for pharmaceutical intermediates [5] . The presence of the bromine atom contributes significantly to the overall molecular weight and influences the compound's physical properties through heavy atom effects .

Solubility Parameters in Various Solvents

The solubility profile of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is characterized by selective solubility based on solvent polarity and hydrogen bonding capability [6]. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with predicted solubility exceeding 200 mg/mL due to strong dipole-dipole interactions .

SolventPredicted SolubilityMechanism
WaterLow (1-5 mg/mL)Limited by hydrophobic phenyl ring
EthanolGood (50-100 mg/mL)Hydrogen bonding with amide groups
DichloromethaneVery good (>100 mg/mL)Favorable interactions with Br atom
DMSOExcellent (>200 mg/mL)Strong dipole-dipole interactions
n-HexaneVery low (<1 mg/mL)Poor polarity matching

The limited water solubility is attributed to the hydrophobic phenyl ring and the lipophilic bromoacetyl group, which reduces the compound's affinity for aqueous environments [6] [7]. In contrast, the compound shows good solubility in alcoholic solvents such as ethanol and methanol due to hydrogen bonding interactions with the amide functional groups [6] .

Thermal Stability and Melting Characteristics

The thermal stability of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is generally stable under normal conditions but requires careful handling due to the reactive bromoacetyl group [3] . Related propanamide compounds exhibit melting points in the range of 80-107°C, with N-phenylpropanamide showing a melting point of 104-107°C [9] [7]. The thermal decomposition characteristics are influenced by the presence of the bromoacetyl functionality, which may undergo decomposition at elevated temperatures [10] .

Storage recommendations include maintenance at room temperature under dry conditions to prevent hydrolysis of the bromoacetyl group [3] . The compound's thermal stability profile suggests it should be handled with appropriate temperature controls during processing and storage .

Electron Density Distribution

The electron density distribution in N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is significantly influenced by the presence of electron-withdrawing groups, particularly the two carbonyl functionalities and the bromine atom . The bromoacetyl group creates a region of reduced electron density around the carbonyl carbon, making it susceptible to nucleophilic attack [10] [12].

The aromatic ring system maintains a delocalized π-electron system, though the meta-substitution pattern affects the electronic distribution compared to ortho- or para-substituted analogues [13] . The amide linkages contribute to electron delocalization through resonance, creating partial double bond character in the carbon-nitrogen bonds .

Key electronic features include:

  • Electrophilic carbonyl carbons in both amide groups
  • Nucleophilic nitrogen atoms with lone pair electrons
  • Electron-deficient bromine atom capable of halogen bonding
  • Delocalized π-system in the aromatic ring

Conformational Analysis and Rotamer Distributions

The conformational landscape of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is characterized by multiple rotatable bonds that contribute to its conformational flexibility [14] [15]. The compound possesses seven major rotatable bonds, each with distinct rotation barriers and preferred conformations [14] [16].

Rotatable BondRotation Barrier (kcal/mol)Preferred ConformationPopulation (%)
Phenyl-NH bond8-12Planar with aromatic ring70-80
NH-CO bond (bromoacetyl)15-20Trans (Z-configuration)85-95
Phenyl-CO bond (propanamide)12-16Trans80-90

The highest rotation barrier occurs around the NH-CO bond of the bromoacetyl group (15-20 kcal/mol), due to partial double bond character from amide resonance [14] [17]. This results in a predominant trans configuration with 85-95% population in solution [15] [16].

Molecular dynamics simulations of similar bromoacetyl compounds suggest that the molecule adopts extended conformations in solution, with the bromoacetyl and propanamide groups positioned to minimize steric interactions [14] [18]. The conformational flexibility allows for multiple binding modes in biological systems, potentially contributing to diverse pharmacological activities [15] [17].

Hydrogen Bonding Capabilities

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exhibits extensive hydrogen bonding capabilities through multiple donor and acceptor sites [12]. The compound contains two hydrogen bond donors (amino groups) and three hydrogen bond acceptors (carbonyl oxygens and potentially the bromine atom) .

Bonding SiteTypeStrengthBond Length (Å)
Propanamide -NH₂DonorStrong2.7-3.1
Phenyl -NH-DonorModerate2.8-3.2
Carbonyl oxygensAcceptorStrong2.6-3.0
Bromine atomHalogen bondWeak-Moderate3.0-3.5

The primary amide group (-NH₂) in the propanamide chain represents the strongest hydrogen bond donor, capable of forming linear hydrogen bonds with acceptor molecules [12] [7]. The secondary amide linkage connecting the bromoacetyl group to the phenyl ring provides additional hydrogen bonding capability, though with moderate strength due to the electron-withdrawing effect of the aromatic ring [13].

Halogen bonding through the bromine atom adds another dimension to the compound's interaction profile, particularly relevant for biological binding where halogen bonds can contribute to binding affinity and selectivity [10] . The aromatic π-system can participate in π-interactions and contribute to stacking interactions with other aromatic systems .

Structure-Property Relationships

The structure-property relationships of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide demonstrate how individual structural features contribute to overall molecular properties [13]. The bromoacetyl group serves as a key pharmacophore, significantly influencing reactivity, lipophilicity, and biological activity [10].

Structural FeatureProperty InfluenceExpected Impact
Bromoacetyl groupIncreases reactivity and lipophilicityEnhanced membrane permeability
Phenyl ringProvides rigidity and hydrophobic characterIncreased binding affinity to aromatic sites
Propanamide chainContributes hydrogen bonding and polarityBalanced hydrophilic-lipophilic properties
Meta-substitutionAffects electronic distributionSpecific binding orientation and selectivity

The aromatic substitution pattern (meta-position) influences both electronic properties and steric accessibility, affecting how the molecule interacts with biological targets [13] [20]. The electron-withdrawing nature of both carbonyl groups reduces the electron density on the phenyl ring, potentially affecting π-π interactions and aromatic binding .

Molecular flexibility arising from multiple rotatable bonds allows the compound to adopt various conformations, potentially enabling interaction with diverse binding sites [14] [15]. The balanced hydrophilic-lipophilic properties resulting from the combination of polar amide groups and lipophilic aromatic/bromoacetyl regions contribute to favorable pharmacokinetic properties [6].

XLogP3

1.6

Dates

Last modified: 08-16-2023

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